ウンベリプレニン

概要

説明

科学的研究の応用

Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: Umbelliprenin exhibits significant anti-bacterial, anti-fungal, and anti-protozoal activities.

Medicine: It has shown promise as a cancer chemopreventive agent, with studies highlighting its ability to inhibit tumor growth and metastasis.

Industry: Umbelliprenin is used in the cosmetic industry for its skin-whitening properties.

作用機序

ウンベリプレニンは、複数の分子標的と経路を通じてその効果を発揮します。

アポトーシス誘導: 外因性および内因性のアポトーシス経路の両方を調節し、がん細胞でプログラム細胞死を引き起こします.

細胞周期阻害: ウンベリプレニンは、G0/G1期で細胞周期を停止させ、がん細胞の増殖を防ぎます.

シグナル伝達経路: がんの進行と転移に関与する、Wnt、NF-κB、TGFβ、Fox3などのさまざまなシグナル伝達経路を調節します.

類似の化合物との比較

類似の化合物

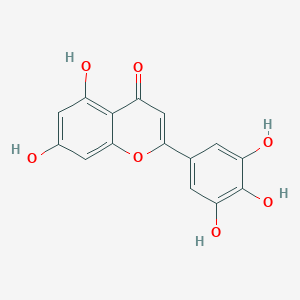

アウラプテン: 同様の薬理作用を持つ別のプレニルオキシクマリン誘導体.

ウンベリフェロン: ウンベリプレニンの母体化合物であり、抗炎症作用と抗酸化作用で知られています.

独自性

ウンベリプレニンは、強力な抗がん作用と、腫瘍の増殖と転移に関与する複数のシグナル伝達経路を調節する能力によって際立っています . その多様な薬理作用は、さらなる研究と治療開発のための有望な候補となっています .

生化学分析

Biochemical Properties

Umbelliprenin interacts with various enzymes, proteins, and other biomolecules. It has been reported to possess anti-inflammatory, antioxidant, antitumor, and anticancer properties .

Cellular Effects

Umbelliprenin has shown cytotoxic activities in various cancer cell lines in a dose-and-time-dependent manner . It can inhibit the migration of tumor cells and decrease the expression of proteins of the Wnt signalling pathway, such as Wnt-2, β-catenin, GSK-3β, p-GSK-3β, Survivin and c-myc .

Molecular Mechanism

Umbelliprenin exerts its effects at the molecular level by regulating extrinsic and intrinsic apoptotic pathways; causing inhibition of the cell cycle at the G0/G1 phase; and attenuating migration and invasion by modulating the Wnt signaling, NF-ĸB, TGFβ, and Fox3 signaling pathways .

Temporal Effects in Laboratory Settings

Umbelliprenin has been shown to decrease cell viability in a concentration and time-dependent manner

Dosage Effects in Animal Models

In animal models, Umbelliprenin has been shown to eradicate fungal infection at a dose of 40 mg kg −1 . The percentage of apoptotic cells in Umbelliprenin-treated groups increased in a concentration-dependent manner .

Subcellular Localization

Umbelliprenin has been shown to suppress β-catenin mediated transcription by interfering with the nuclear translocation of β-catenin . This suggests that Umbelliprenin may have a role in the regulation of gene expression at the subcellular level.

準備方法

合成経路と反応条件

ウンベリプレニンは、天然資源からの抽出や化学合成など、さまざまな方法で合成できます。 抽出プロセスは通常、植物材料から化合物を単離するために、エタノールやメタノールなどの溶媒を使用します . ウンベリプレニンの化学合成には、ウンベリフェロンのプレニル化が含まれ、これは塩基の存在下でプレニルブロミドを使用して達成できます .

工業的生産方法

ウンベリプレニンの工業的生産は、特にフェルラ属などの植物源からの大規模抽出に依存しています。 このプロセスには、溶媒を使用した浸漬または超音波支援抽出、続いて高速液体クロマトグラフィー(HPLC)などの技術による精製が含まれます .

化学反応の分析

反応の種類

ウンベリプレニンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主な生成物

これらの反応から形成される主な生成物には、さまざまなプレニルオキシクマリン誘導体が含まれ、それぞれが潜在的に異なる生物活性を示します .

科学研究の応用

類似化合物との比較

Similar Compounds

Auraptene: Another prenyloxy coumarin derivative with similar pharmacological properties.

Umbelliferone: The parent compound of umbelliprenin, known for its anti-inflammatory and antioxidant activities.

Uniqueness

Umbelliprenin stands out due to its potent anti-cancer properties and ability to modulate multiple signaling pathways involved in tumor growth and metastasis . Its diverse pharmacological activities make it a promising candidate for further research and therapeutic development .

特性

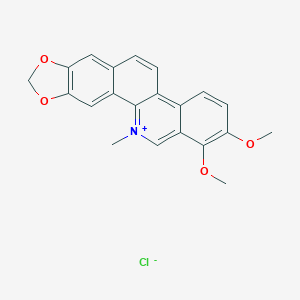

IUPAC Name |

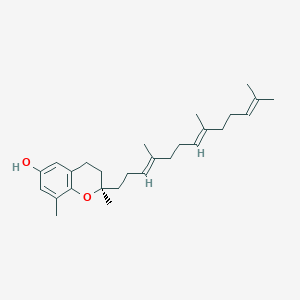

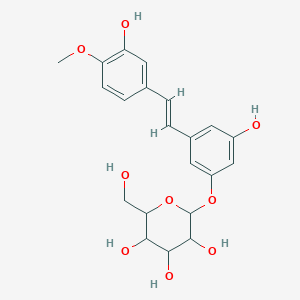

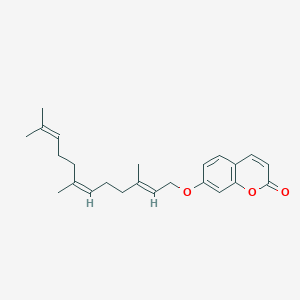

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUGVNEWCZUAA-WOWYBKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317603 | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-17-7, 532-16-1, 30413-87-7 | |

| Record name | Umbelliprenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBELLIPRENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。